
4-Chloro-6-(naphthalen-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(naphthalen-1-yl)pyrimidine is an organic compound with the molecular formula C14H9ClN2. It is a yellow solid with a melting point of 78 to 82°C and a boiling point of approximately 399.5°C at 760 Torr . This compound is part of the pyrimidine family, which is known for its wide range of applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
The synthesis of 4-Chloro-6-(naphthalen-1-yl)pyrimidine typically involves the reaction of naphthalene derivatives with chlorinated pyrimidines. One common method includes the use of ceric ammonium nitrate (CAN) as a catalyst in a Biginelli-type reaction . The reaction conditions often involve refluxing the reactants in a suitable solvent, such as methanol or ethanol, to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Des Réactions Chimiques
4-Chloro-6-(naphthalen-1-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include sodium carbonate, chloroform, and various catalysts like ceric ammonium nitrate . The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
4-Chloro-6-(naphthalen-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of various pharmacologically active compounds, including neuroprotective and anti-inflammatory agents.
Materials Science: The compound is used in the development of new materials with specific optical and electronic properties.
Biological Research: It is studied for its potential antiviral, anticancer, and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-(naphthalen-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum chaperones and apoptosis markers in neuronal cells . These interactions contribute to its neuroprotective and anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
4-Chloro-6-(naphthalen-1-yl)pyrimidine can be compared with other pyrimidine derivatives, such as pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine . These compounds share similar structural features but differ in their specific applications and biological activities. For example, pyrrolo[2,3-d]pyrimidine derivatives are known for their anticancer properties, while this compound is more commonly studied for its neuroprotective and anti-inflammatory effects .
Propriétés
Formule moléculaire |
C14H9ClN2 |
|---|---|
Poids moléculaire |
240.69 g/mol |
Nom IUPAC |
4-chloro-6-naphthalen-1-ylpyrimidine |
InChI |
InChI=1S/C14H9ClN2/c15-14-8-13(16-9-17-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H |
Clé InChI |
VVROTKMNYYDPFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=NC=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


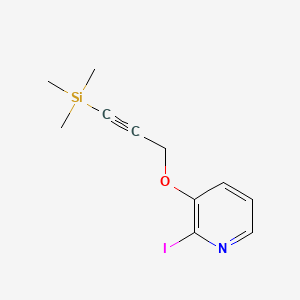


![5-chloro-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14119170.png)
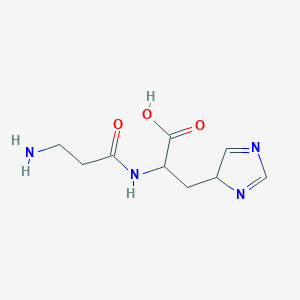
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B14119185.png)
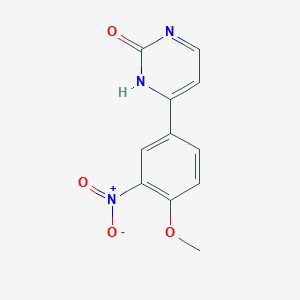
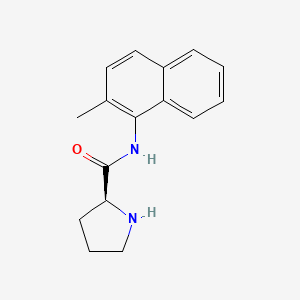


![Benzyl 2-[4,7,8-trimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14119215.png)
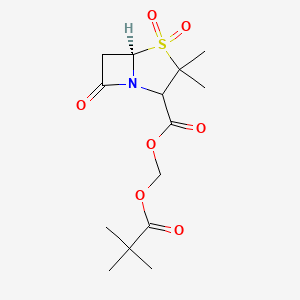

![4-[(4-Ethoxyphenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B14119218.png)
